1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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Description
1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C16H14Cl2N4OS and its molecular weight is 381.28. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Mode of action
By inhibiting the enzyme lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell membrane and leading to the accumulation of 14α-methyl sterols. This can cause changes in the membrane’s properties and functions, affecting the growth and viability of the fungus .
Biochemical pathways
The primary pathway affected by azoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, azoles block the conversion of lanosterol to ergosterol, leading to an imbalance in the composition of the fungal cell membrane .
Pharmacokinetics
The ADME properties of azoles can vary widely depending on the specific compound. Some azoles are well-absorbed orally, while others may require intravenous administration. They can be widely distributed throughout the body, and many are metabolized in the liver .
Result of action
The inhibition of ergosterol synthesis by azoles can lead to changes in the properties and functions of the fungal cell membrane, affecting the growth and viability of the fungus. This can result in the death of the fungus or the inhibition of its growth .
Action environment
The efficacy and stability of azoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Some azoles are more stable and effective in acidic environments, while others may be more effective at higher temperatures .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-21-14(19-20-16(21)24-2)12-4-3-7-22(15(12)23)9-10-5-6-11(17)8-13(10)18/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLVVMPZBEFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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